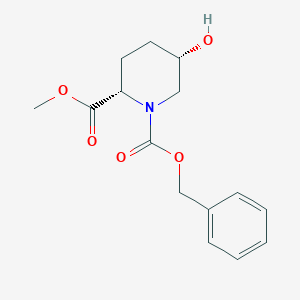

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate

Übersicht

Beschreibung

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, which include a piperidine ring substituted with benzyl, methyl, and hydroxyl groups. The stereochemistry of the compound is defined by the (2S,5S) configuration, which plays a crucial role in its reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable piperidine derivative, followed by selective methylation and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Flow microreactor systems have been shown to enhance the synthesis of similar compounds by providing better control over reaction parameters and reducing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

The biological activity of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate has been investigated in various contexts:

- Antitumor Activity : This compound has shown promise as a potential antitumor agent. Its structural analogs have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : Research indicates that derivatives of hydroxypiperidine compounds may possess neuroprotective properties. They have been studied for their ability to mitigate oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .

- Immunosuppressive Properties : Similar compounds have been associated with immunosuppressive effects, making them candidates for further investigation in transplant medicine and autoimmune disorders .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of hydroxypiperidine derivatives demonstrated that specific modifications to the benzyl group enhanced cytotoxicity against various cancer cell lines. The results indicated that the introduction of electron-withdrawing groups could significantly improve the compound's activity .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection revealed that compounds similar to this compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures. The study highlighted the role of these compounds in reducing reactive oxygen species (ROS) levels and promoting cell survival .

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several potential therapeutic applications:

- Cancer Treatment : Given its antitumor properties, this compound could be developed into a novel chemotherapeutic agent or used in combination therapies to enhance efficacy.

- Neurological Disorders : The neuroprotective effects indicate possible applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

- Autoimmune Diseases : Its immunosuppressive capabilities may provide a basis for developing treatments for autoimmune disorders or enhancing transplant success rates.

Wirkmechanismus

The mechanism of action of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound allows it to fit into active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

- (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

- (2S,5S)-3-Methyl-2-(5-methyl-2-furanyl)-5-(phenylmethyl)-4-imidazolidinone

Comparison: 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds.

Biologische Aktivität

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 117836-26-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, synthesis methods, and biological evaluations based on recent research findings.

- Molecular Formula : C15H19NO5

- Molar Mass : 293.32 g/mol

- Density : 1.272 g/cm³

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves several steps including the formation of the piperidine ring and subsequent esterification. Various methods have been explored to optimize yield and purity:

- Traditional Synthetic Routes : Utilizing classical organic reactions to construct the piperidine framework and introduce functional groups.

- Biocatalytic Approaches : Recent studies have highlighted the use of enzymes for more efficient and environmentally friendly synthesis processes, often yielding higher enantiomeric purity.

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies with promising results:

- Neuropharmacological Effects : Research indicates that derivatives of hydroxypiperidine compounds exhibit significant activity on neurotransmitter systems. For instance, studies have shown that similar compounds can modulate acetylcholine receptors, which are critical in cognitive function and memory .

- Antioxidant Activity : Some investigations suggest that piperidine derivatives possess antioxidant properties, potentially mitigating oxidative stress in neuronal cells .

Case Studies

- In Vivo Studies : In a study involving mouse models, compounds structurally related to this compound demonstrated significant retention in brain tissue, indicating potential for neuroprotective applications .

- Receptor Binding Assays : Binding affinity assays showed that certain derivatives could selectively interact with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Data Tables

Below is a summary table of key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXFVLVIIBQOM-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555567 | |

| Record name | 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117836-26-7 | |

| Record name | 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.